molecular formula C23H31ClN2O3 B15193767 1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride CAS No. 104688-82-6

1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride

Cat. No.: B15193767
CAS No.: 104688-82-6
M. Wt: 419.0 g/mol
InChI Key: HMSLHWPKEFQTFJ-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a phenylbutyl group and a dimethoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2,5-dimethoxyphenylacetic acid. This intermediate is then subjected to a series of reactions including esterification, reduction, and acylation to form the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium borohydride and stannous chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents and reagents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran, acetone, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2,5-Dimethoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine monohydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylbutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

104688-82-6

Molecular Formula

C23H31ClN2O3

Molecular Weight

419.0 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C23H30N2O3.ClH/c1-24-13-15-25(16-14-24)23(26)12-10-20(18-7-5-4-6-8-18)21-17-19(27-2)9-11-22(21)28-3;/h4-9,11,17,20H,10,12-16H2,1-3H3;1H

InChI Key

HMSLHWPKEFQTFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)OC.Cl

Origin of Product

United States

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